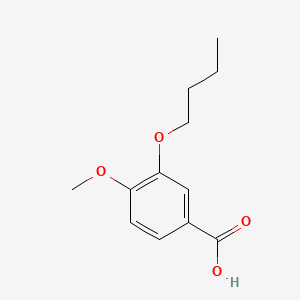

3-Butoxy-4-methoxybenzoic acid

Description

The exact mass of the compound 3-Butoxy-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Butoxy-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXLURPNIOZKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370859 | |

| Record name | 3-butoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66924-20-7 | |

| Record name | 3-butoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butoxy-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Butoxy-4-methoxybenzoic Acid via Williamson Ether Synthesis of Vanillic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Butoxy-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The selected synthetic route employs the robust and widely-utilized Williamson ether synthesis, starting from the readily available and renewable precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This document elucidates the mechanistic underpinnings of the reaction, provides a rationale for the selection of reagents and conditions, and presents a detailed, step-by-step experimental workflow. By integrating field-proven insights with authoritative references, this guide is designed to be a self-validating resource, enabling researchers to confidently replicate and adapt the described methodology for their specific applications.

Introduction and Strategic Overview

The targeted molecule, 3-Butoxy-4-methoxybenzoic acid, possesses a key structural motif—a substituted benzoic acid with a flexible butoxy ether chain. This feature can enhance lipophilicity and modulate the pharmacological properties of derivative compounds, making it a desirable intermediate in drug discovery.

The precursor, vanillic acid, is an oxidized form of vanillin and is naturally abundant.[1] The primary synthetic challenge lies in the selective alkylation of the phenolic hydroxyl group at the C4 position without inducing unwanted side reactions at the carboxylic acid moiety. The Williamson ether synthesis presents an ideal strategic approach due to its reliability and high functional group tolerance under appropriate conditions.[2][3]

This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process involves the deprotonation of the weakly acidic phenolic hydroxyl group on vanillic acid to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks a primary alkyl halide, in this case, 1-bromobutane, to form the desired ether linkage.

The Williamson Ether Synthesis: Mechanistic Rationale and Optimization

Core Mechanism

The reaction is initiated by a base, which abstracts the acidic proton from the phenolic hydroxyl group of vanillic acid. This generates a phenoxide anion, a significantly stronger nucleophile than the original phenol. The subsequent step involves the backside attack of this phenoxide on the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group in a concerted SN2 fashion.[2][3]

Caption: Experimental workflow for the synthesis of 3-Butoxy-4-methoxybenzoic acid.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (6.16 g, 44.6 mmol, 1.5 equivalents).

-

Solvent and Reagent Addition: Add 100 mL of acetone to the flask. Begin vigorous stirring to create a fine suspension. Add 1-bromobutane (3.84 mL, 35.6 mmol, 1.2 equivalents) to the mixture using a syringe.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Allow the reaction to proceed for 12-24 hours.

-

Self-Validation Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 hexanes:ethyl acetate with a few drops of acetic acid. The product spot should appear at a higher Rf value than the starting vanillic acid.

-

-

Workup - Part 1 (Isolation): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the collected solids with a small amount of fresh acetone (~20 mL).

-

Workup - Part 2 (Solvent Removal): Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude solid or oil.

-

Workup - Part 3 (Acidification & Extraction): Dissolve the crude residue in approximately 50 mL of water. The solution will be basic. Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. A white precipitate of the product should form. Extract the product into ethyl acetate (3 x 50 mL).

-

Purification - Part 1 (Washing & Drying): Combine the organic extracts in a separatory funnel and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification - Part 2 (Recrystallization): The crude solid can be purified by recrystallization. [5]Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization and Data

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-butoxy-4-methoxybenzoic acid | [] |

| CAS Number | 66924-20-7 | [][7] |

| Molecular Formula | C₁₂H₁₆O₄ | [] |

| Molecular Weight | 224.25 g/mol | [] |

| Appearance | White to off-white solid | - |

| Melting Point | 142 °C | [] |

| Theoretical Yield | 6.66 g | - |

Expected Spectroscopic Signatures

-

¹H NMR: Expect to see characteristic signals for the butyl chain (a triplet around 4.0 ppm for the -OCH₂- group, and multiplets between 0.9-1.8 ppm for the other CH₂ and CH₃ groups). The methoxy singlet should be present around 3.9 ppm. Aromatic protons will appear in the range of 6.9-7.7 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

-

IR Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O ether stretches (~1200-1300 cm⁻¹).

Troubleshooting and Safety

-

Low Yield: May result from incomplete reaction or loss during workup. Ensure the potassium carbonate is anhydrous and finely powdered. Extend reflux time if TLC indicates incomplete conversion.

-

Oily Product: If the product fails to solidify, it may be impure. Attempt purification via column chromatography (silica gel) or trituration with a non-polar solvent like hexanes.

-

Safety: 1-Bromobutane is a lachrymator and alkylating agent; handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetone is highly flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of 3-Butoxy-4-methoxybenzoic acid from vanillic acid is efficiently achieved through the Williamson ether synthesis. The presented protocol, which utilizes potassium carbonate as the base and 1-bromobutane as the alkylating agent in acetone, offers a selective and high-yielding route. By understanding the underlying mechanism and the rationale for each experimental step, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and complex organic synthesis.

References

-

Reddit. (2024). Route of Synthesis (ROS) Vanillyl butyl ether. Available at: [Link]

-

Organic Syntheses. vanillic acid. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

-

Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

National Institutes of Health. (2000). Biocatalytic Synthesis of Vanillin. Available at: [Link]

- Google Patents. US2441839A - Production of vanillic acid.

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

Matrix Fine Chemicals. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. Available at: [Link]

-

MDPI. (2021). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Available at: [Link]

-

ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

-

Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available at: [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Available at: [Link]

-

Wikipedia. Vanillic acid. Available at: [Link]

-

ResearchGate. (2020). Transformation of Ferulic Acid to Vanillin Using a Fed-Batch Solid-Liquid Two-Phase Partitioning Bioreactor. Available at: [Link]

Sources

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties of 3-Butoxy-4-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and analytical characterization of 3-Butoxy-4-methoxybenzoic acid (CAS No. 66924-20-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic signatures, and chemical reactivity. By synthesizing data from established chemical principles and analogous structures, this guide offers field-proven insights and detailed experimental protocols to support its utility as a versatile building block in medicinal chemistry and materials science.

3-Butoxy-4-methoxybenzoic acid is a disubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a methoxy group, and a butoxy group. The presence of the lipophilic butoxy chain, combined with the hydrogen-bonding capabilities of the carboxylic acid and the electronic influence of the methoxy group, makes it a compound of significant interest for modifying solubility, binding affinity, and other pharmacokinetic properties in drug design.

Chemical Identity and Structural Data

The fundamental identifiers and structural representations for 3-Butoxy-4-methoxybenzoic acid are summarized below.

| Identifier | Value |

| IUPAC Name | 3-butoxy-4-methoxybenzoic acid[] |

| CAS Number | 66924-20-7[2] |

| Molecular Formula | C₁₂H₁₆O₄[][2] |

| Molecular Weight | 224.25 g/mol [][2] |

| SMILES | CCCCOC1=C(C=CC(=C1)C(=O)O)OC[] |

| InChI Key | MVXLURPNIOZKDD-UHFFFAOYSA-N[][2] |

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The known properties of 3-Butoxy-4-methoxybenzoic acid are presented here.

| Property | Value | Source |

| Melting Point | 142 °C | [] |

| Boiling Point | 344.2 °C at 760 mmHg | [] |

| Density | 1.124 g/cm³ | [] |

| Predicted XlogP | 2.9 | [3] |

The predicted XlogP value of 2.9 suggests a moderate lipophilicity, a key parameter in drug development for predicting membrane permeability and bioavailability.

Synthesis and Purification Protocol

The most direct and industrially scalable approach for preparing 3-Butoxy-4-methoxybenzoic acid is via the Williamson ether synthesis.[4][5] This classic Sɴ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[6] In this case, the phenoxide is generated from a readily available precursor, methyl 4-hydroxy-3-methoxybenzoate (methyl isovanillate), which is subsequently alkylated with a butyl halide. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (isovanillic acid).

Caption: Proposed three-step synthesis of 3-Butoxy-4-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Esterification of Isovanillic Acid

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature. A similar esterification is a common first step in syntheses using this starting material.[7][8]

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base. Causality: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide in situ.

-

Add 1-bromobutane (1.2 eq) to the suspension. Causality: A primary alkyl halide is used to ensure the reaction proceeds via an Sɴ2 mechanism, minimizing the competing E2 elimination reaction that is common with secondary or tertiary halides.[4][6]

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude methyl 3-butoxy-4-methoxybenzoate.

Step 3: Saponification (Ester Hydrolysis)

-

Suspend the crude ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux until the ester is fully consumed (as monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl).

-

The target carboxylic acid will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-Butoxy-4-methoxybenzoic acid. Recrystallization from an ethanol/water mixture can be performed for further purification.

Spectroscopic and Analytical Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts are detailed below.[9]

Generalized NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

| Group | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |

| Butoxy -CH₃ | δ ≈ 0.98 ppm (t, 3H, J≈7.4 Hz) | δ ≈ 13.8 ppm |

| Butoxy -CH₂- | δ ≈ 1.52 ppm (sextet, 2H) | δ ≈ 19.3 ppm |

| Butoxy -CH₂- | δ ≈ 1.80 ppm (quintet, 2H) | δ ≈ 31.2 ppm |

| Butoxy Ar-O-CH₂- | δ ≈ 4.05 ppm (t, 2H, J≈6.5 Hz) | δ ≈ 68.9 ppm |

| Methoxy -OCH₃ | δ ≈ 3.92 ppm (s, 3H) | δ ≈ 56.0 ppm |

| Aromatic C5-H | δ ≈ 6.90 ppm (d, 1H, J≈8.5 Hz) | δ ≈ 111.5 ppm |

| Aromatic C2-H | δ ≈ 7.55 ppm (d, 1H, J≈2.0 Hz) | δ ≈ 113.0 ppm |

| Aromatic C6-H | δ ≈ 7.70 ppm (dd, 1H, J≈8.5, 2.0 Hz) | δ ≈ 124.5 ppm |

| Aromatic C1 | δ ≈ 123.0 ppm | |

| Aromatic C4 | δ ≈ 148.5 ppm | |

| Aromatic C3 | δ ≈ 153.0 ppm | |

| Carboxyl C=O | δ ≈ 171.5 ppm | |

| Carboxyl -OH | δ ≈ 11-12 ppm (br s, 1H) |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule.

Generalized IR Acquisition Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, characteristic of H-bonded dimers |

| C-H (sp³) | 2960 - 2850 | Sharp peaks from butoxy and methoxy groups |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp absorption |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp bands |

| C-O-C (Ether) | 1275 - 1200 (aryl) & 1150 - 1085 (alkyl) | Strong, distinct bands |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Generalized MS Acquisition Protocol:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of compound.[9]

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates ions by their mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The most important peak will be the molecular ion peak at m/z = 224.

-

Key Fragmentation Pathways:

-

Loss of the butyl group (•C₄H₉, 57 Da) leading to a fragment at m/z = 167.

-

Loss of the butoxy group (•OC₄H₉, 73 Da) leading to a fragment at m/z = 151.

-

Loss of the carboxyl group (•COOH, 45 Da) leading to a fragment at m/z = 179.

-

Alpha-cleavage of the butoxy chain is also expected.

-

Chemical Reactivity and Synthetic Potential

The reactivity of 3-Butoxy-4-methoxybenzoic acid is governed by its three functional groups: the carboxylic acid, the aromatic ring, and the ether linkages.

Caption: Key reaction pathways for 3-Butoxy-4-methoxybenzoic acid.

-

Reactions at the Carboxylic Acid: This is the most reactive site. It can be readily converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and subsequently amides.[12] Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding benzyl alcohol.

-

Electrophilic Aromatic Substitution: The butoxy and methoxy groups are both strong activating, ortho-, para-directing groups. The para position to the methoxy group is blocked. The positions ortho to the activating groups (C2 and C6 relative to the carboxyl group) are the most likely sites for substitution. For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the C6 position.[13]

-

Ether Stability: The aryl and alkyl ether bonds are generally stable to most reaction conditions except for strong acids like HBr or HI, which can cleave them.

Potential Applications in Research and Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry.[14]

-

Drug Discovery: The structure of 3-Butoxy-4-methoxybenzoic acid makes it an attractive intermediate. The butoxy group can enhance lipophilicity, potentially improving cell membrane penetration or interaction with hydrophobic pockets in target proteins. The carboxylic acid provides a handle for forming amide or ester linkages to connect to other pharmacophores. Analogous structures are used in the synthesis of anti-inflammatory agents, analgesics, and other active pharmaceutical ingredients (APIs).[14][15][16] For example, the related compound 3-methoxy-4-hydroxybenzoic acid is a key starting material for the kinase inhibitor Bosutinib.[7]

-

Materials Science: Aromatic carboxylic acids are used as monomers in the synthesis of high-performance polymers, such as polyesters and polyamides.[17] The butoxy side chain could be used to tune the physical properties of such polymers, for instance, by lowering the melting point or increasing solubility in organic solvents.

Conclusion

3-Butoxy-4-methoxybenzoic acid is a well-defined chemical entity with predictable and versatile properties. Its synthesis is achievable through standard organic chemistry reactions, and its structure can be unambiguously confirmed using modern spectroscopic methods. The presence of multiple, reactive functional groups makes it a valuable building block for creating more complex molecules with tailored properties, positioning it as a compound of high interest for professionals in pharmaceutical and materials research.

References

-

Matrix Fine Chemicals. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChem. 3-Methoxybenzoic Acid. [Link]

-

National Center for Biotechnology Information. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PubChemLite. 3-butoxy-4-methoxybenzoic acid (C12H16O4). [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. PubChemLite - 3-butoxy-4-methoxybenzoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. srinichem.com [srinichem.com]

- 16. nbinno.com [nbinno.com]

- 17. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

3-Butoxy-4-methoxybenzoic acid CAS number 66924-20-7

An In-depth Technical Guide to 3-Butoxy-4-methoxybenzoic Acid (CAS: 66924-20-7)

Introduction

3-Butoxy-4-methoxybenzoic acid, identified by CAS Number 66924-20-7, is a substituted benzoic acid derivative. As a member of the aromatic carboxylic acid family, it possesses a unique combination of functional groups: a carboxylic acid, a methoxy ether, and a butoxy ether. This structure imparts specific physicochemical properties, making it a valuable intermediate in organic synthesis. While not extensively studied as a final active pharmaceutical ingredient (API), its architecture serves as a versatile scaffold for the development of more complex molecules in medicinal chemistry, materials science, and the synthesis of specialty chemicals.[1][2] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization, offering field-proven insights for its practical application.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its molecular structure. The presence of the butoxy group increases its lipophilicity compared to its precursor, isovanillic acid, while the carboxylic acid moiety provides a site for polar interactions and further chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [][4][5] |

| Molecular Weight | 224.25 g/mol | [][5] |

| IUPAC Name | 3-butoxy-4-methoxybenzoic acid | [] |

| CAS Number | 66924-20-7 | [4] |

| Melting Point | 142°C | [] |

| Boiling Point | 344.2°C at 760 mmHg | [] |

| Density | 1.124 g/cm³ | [] |

| SMILES | CCCCOC1=C(C=CC(=C1)C(=O)O)OC | [] |

| InChI Key | MVXLURPNIOZKDD-UHFFFAOYSA-N | [][4][5] |

Synthesis and Purification: A Practical Workflow

The most direct and logical synthesis of 3-Butoxy-4-methoxybenzoic acid involves the alkylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This reaction is a classic example of the Williamson ether synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the two-step logical progression from a common starting material, isovanillin, to the target compound.

Sources

- 1. srinichem.com [srinichem.com]

- 2. chemixl.com [chemixl.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS: 66924-20-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

A Technical Guide to the Spectroscopic Characterization of 3-Butoxy-4-methoxybenzoic Acid

This guide provides an in-depth technical analysis of the expected spectroscopic data for 3-Butoxy-4-methoxybenzoic acid. As a crucial intermediate in various synthetic pathways, particularly in drug development and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. While publicly available experimental spectra for this specific molecule are scarce[1], this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This approach, rooted in comparative analysis, offers researchers and scientists a reliable guide for identifying and verifying 3-Butoxy-4-methoxybenzoic acid in a laboratory setting.

Molecular Structure and Physicochemical Properties

3-Butoxy-4-methoxybenzoic acid is a derivative of benzoic acid with a butoxy and a methoxy group substituted on the aromatic ring. These functional groups give the molecule its characteristic properties and distinct spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [1][] |

| Molecular Weight | 224.25 g/mol | [][3] |

| IUPAC Name | 3-butoxy-4-methoxybenzoic acid | [] |

| CAS Number | 66924-20-7 | [] |

| Melting Point | 142°C | [] |

| Boiling Point | 344.2°C at 760 mmHg | [] |

| Density | 1.124 g/cm³ | [] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Butoxy-4-methoxybenzoic acid is expected to be dominated by absorptions from the carboxylic acid, the ether linkages, and the aromatic ring.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) | This very broad absorption is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state. This feature is consistently observed in related benzoic acid derivatives[4]. |

| ~2960-2850 | Medium-Strong | C-H stretch (Aliphatic -CH₂, -CH₃) | These peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the butoxy group. |

| ~1680-1710 | Strong, Sharp | C=O stretch (Carboxylic acid) | The carbonyl stretch is one of the most intense and recognizable peaks in the IR spectrum. Its position indicates a conjugated carboxylic acid. |

| ~1600, ~1510, ~1460 | Medium | C=C stretch (Aromatic ring) | These absorptions are characteristic of the benzene ring. |

| ~1250-1300 | Strong | C-O stretch (Aryl ether & Carboxylic acid) | This region will likely show strong absorptions due to the stretching of the C-O bonds of the methoxy, butoxy, and carboxylic acid groups. The aryl ether C-O stretch is typically strong in this region. |

| ~1100-1150 | Strong | C-O stretch (Alkyl ether) | The C-O stretching of the butoxy group is expected here. |

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Ensure the solid sample of 3-Butoxy-4-methoxybenzoic acid is dry. Place a small amount (a few milligrams) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be solvent-dependent and it is exchangeable with D₂O. This is a common feature in benzoic acids[4]. |

| ~7.7-7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.5-7.6 | Singlet | 1H | Ar-H | Aromatic proton between the two alkoxy groups. |

| ~6.9-7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~4.1-4.2 | Triplet | 2H | -OCH₂- | Protons on the carbon of the butoxy group directly attached to the aromatic ring. They are deshielded by the oxygen atom. |

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. Methoxy groups on a benzene ring typically appear around this chemical shift[4][5]. |

| ~1.8-1.9 | Multiplet | 2H | -OCH₂CH₂- | Protons on the second carbon of the butoxy chain. |

| ~1.5-1.6 | Multiplet | 2H | -CH₂CH₃ | Protons on the third carbon of the butoxy chain. |

| ~0.9-1.0 | Triplet | 3H | -CH₃ | Protons of the terminal methyl group of the butoxy chain. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~170-175 | C=O (Carboxylic acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150-155 | Ar-C (C-O) | Aromatic carbon attached to the butoxy group. |

| ~145-150 | Ar-C (C-O) | Aromatic carbon attached to the methoxy group. |

| ~120-125 | Ar-C (C-COOH) | Aromatic carbon attached to the carboxylic acid group. |

| ~110-125 | Ar-CH | Aromatic carbons with attached protons. |

| ~68-70 | -OCH₂- | Carbon of the butoxy group attached to the ring. |

| ~55-57 | -OCH₃ | Carbon of the methoxy group[4]. |

| ~30-32 | -OCH₂CH₂- | Second carbon of the butoxy chain. |

| ~19-21 | -CH₂CH₃ | Third carbon of the butoxy chain. |

| ~13-15 | -CH₃ | Terminal methyl carbon of the butoxy chain. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Butoxy-4-methoxybenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be employed. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For 3-Butoxy-4-methoxybenzoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI):

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.1121 |

| [M+Na]⁺ | 247.0941 |

| [M-H]⁻ | 223.0976 |

Predicted m/z values are based on the monoisotopic mass of 224.1049 Da.[1][3]

Predicted Fragmentation Pathway (Electron Ionization - EI):

While ESI is common, understanding the potential fragmentation under harsher EI conditions is also valuable. The molecular ion (M⁺˙ at m/z 224) would be expected, followed by characteristic fragmentation patterns.

Caption: Integrated workflow for spectroscopic structural elucidation.

By following this predictive guide and the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize 3-Butoxy-4-methoxybenzoic acid, ensuring the integrity and quality of their synthetic products.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 592471, 3-Butoxy-4-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 158448718. [Link]

-

PubChemLite. 3-butoxy-4-methoxybenzoic acid (C12H16O4). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

PubChemLite. 4-butoxy-3-methoxybenzoic acid (C12H16O4). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid. [Link]

-

Matrix Fine Chemicals. 3-BUTOXY-4-METHOXYBENZOIC ACID | CAS 66924-20-7. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44436910, 3-Methoxy-4-phenoxybenzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7478, 4-Methoxybenzoic Acid. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of Substituted Benzoic Acid Derivatives

Introduction

Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of a vast array of therapeutic agents.[1][2] The versatility of the benzoic acid scaffold, a simple aromatic carboxylic acid, allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The strategic placement of various substituents on the benzene ring profoundly influences the molecule's electronic character, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets such as enzymes and receptors.[3] This guide provides a comprehensive technical overview of the diverse biological activities of substituted benzoic acid derivatives, focusing on the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Substituted benzoic acids, particularly those bearing hydroxyl groups, are a significant class of antioxidants.[4]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring.[5]

-

Hydroxyl Groups (-OH): The presence of hydroxyl groups is paramount for antioxidant activity.[4] These groups can donate a hydrogen atom to neutralize free radicals. The position of the -OH group relative to the carboxyl group is critical, with derivatives having hydroxyl groups in the ortho and para positions demonstrating superior antioxidant properties.[4]

-

Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. For instance, dihydroxy and trihydroxy benzoic acid derivatives, such as protocatechuic acid and gallic acid, are potent antioxidants.[6][7]

-

Methoxy Groups (-OCH₃): The presence of methoxy groups can also contribute to antioxidant activity, often by stabilizing the resulting phenoxyl radical through resonance.[5] The order of effectiveness within a class (benzoic or cinnamic) has been reported as p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy.[5]

-

Carboxylic Acid Group (-COOH): The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic ring.[5] Blocking the -COOH group has been shown to result in lower antioxidant activity compared to derivatives with a blocked -OH group.[4]

Mechanism of Action

The primary mechanism of antioxidant action for phenolic benzoic acid derivatives is through hydrogen atom transfer (HAT) or single-electron transfer (SET) to scavenge free radicals, such as the superoxide radical.[4][7] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

A common and reliable method to evaluate the antioxidant potential of benzoic acid derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: DPPH is a stable free radical that exhibits a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test benzoic acid derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Data Presentation:

| Compound | Substituent(s) | IC₅₀ (µM) |

| Gallic Acid | 3,4,5-trihydroxy | 8.5 |

| Protocatechuic Acid | 3,4-dihydroxy | 15.2 |

| p-Hydroxybenzoic Acid | 4-hydroxy | 150.7 |

| Benzoic Acid | None | >1000 |

Note: The IC₅₀ values presented are representative and can vary based on experimental conditions.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are widely used as preservatives in food, cosmetics, and pharmaceuticals.[7][8] Their effectiveness spans a broad spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzoic acid derivatives is governed by several structural features:

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates the passage of the molecule across the microbial cell membrane.[9] Esterification of the carboxylic acid group can increase lipophilicity and, in some cases, improve activity.[10]

-

Hydroxyl Groups (-OH): The presence and position of hydroxyl groups can influence antimicrobial activity. For instance, salicylic acid (2-hydroxybenzoic acid) often exhibits stronger antibacterial effects than its isomers.[11]

-

Halogens: The introduction of halogen atoms (e.g., chlorine, fluorine) can significantly enhance antimicrobial activity.[12]

-

Other Substituents: The presence of groups like nitro (-NO₂) is often associated with antimicrobial properties.[3]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives involves the disruption of the microbial cell's internal pH.[13] The un-dissociated, more lipophilic form of the acid penetrates the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification inhibits essential metabolic enzymes and disrupts cellular processes, ultimately leading to microbial death.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Prepare a stock solution of the test benzoic acid derivative in a suitable solvent (e.g., DMSO).

-

Culture the target microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase. Adjust the inoculum density to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure (in a 96-well microplate):

-

Perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.

-

Data Presentation:

| Compound | Substituent(s) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| Benzoic Acid | None | 1000 | 1250 |

| Salicylic Acid | 2-hydroxy | 625 | 800 |

| 4-Chlorobenzoic Acid | 4-chloro | 250 | 350 |

Note: MIC values are representative and can vary depending on the microbial strain and assay conditions.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Certain substituted benzoic acid derivatives, most notably salicylic acid and its derivatives (like aspirin), are potent anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of benzoic acid derivatives are influenced by:

-

Hydroxyl Group Position: The ortho-hydroxyl group in salicylic acid is crucial for its anti-inflammatory activity, particularly its ability to inhibit cyclooxygenase (COX) enzymes.

-

Acetylation: The acetylation of the hydroxyl group of salicylic acid to form acetylsalicylic acid (aspirin) enhances its potency and alters its mechanism of action.

-

Other Substituents: The addition of other groups, such as isopropyl, can also modulate anti-inflammatory and analgesic effects.[14]

Mechanism of Action

The primary anti-inflammatory mechanism of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin, for example, irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzyme. Other derivatives may act as competitive inhibitors.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: HDAC inhibition by a hydroxylated benzoic acid derivative.

V. Enzyme Inhibition: A Versatile Scaffold for Targeted Therapies

Beyond the examples above, substituted benzoic acid derivatives have been developed as inhibitors for a wide range of enzymes implicated in various diseases. [16]

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibitors: Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs for the potential treatment of Alzheimer's disease. [17][18]* Tyrosinase Inhibitors: Certain benzoic acid derivatives show potent inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting applications in cosmetics and medicine. [19]* Soluble Epoxide Hydrolase (sEH) Inhibitors: Hydrazide derivatives of 4-benzamidobenzoic acid have been developed as novel sEH inhibitors, with potential applications in treating inflammation and hypertension. [20]* Trans-sialidase Inhibitors: Derivatives of para-aminobenzoic acid have shown trypanocidal activity and moderate inhibition of trans-sialidase, a key enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. [21]* Slingshot Phosphatase Inhibitors: Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, which are involved in cytoskeleton dynamics and cell migration, making them potential anticancer agents. [22]

Conclusion

The substituted benzoic acid framework is a remarkably versatile and enduring scaffold in the field of drug discovery. The relative ease of synthesis and the ability to systematically modify its structure have allowed for the development of a vast library of compounds with a wide spectrum of biological activities. From antioxidants and antimicrobials to highly specific enzyme inhibitors for complex diseases like cancer and Alzheimer's, the continued exploration of the structure-activity relationships of these derivatives promises to yield new and improved therapeutic agents. The integration of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly unlock further potential of this privileged chemical scaffold.

References

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) . ResearchGate. Available at: [Link]

-

Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation . Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Antioxidant properties of benzoic acid derivatives against superoxide radical . anveshana's International Journal of Research in Pharmacy and Life Sciences. Available at: [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery . Available at: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) . PMC - NIH. Available at: [Link]

-

Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation . PubMed. Available at: [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives . IJCRT.org. Available at: [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . ResearchGate. Available at: [Link]

-

New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity . PMC - NIH. Available at: [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors . PubMed. Available at: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . PubMed. Available at: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) . ResearchGate. Available at: [Link]

-

Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica . PubMed. Available at: [Link]

-

Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships . Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis Online. Available at: [Link]

-

Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase . MDPI. Available at: [Link]

-

Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones . Der Pharma Chemica. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors . PMC - NIH. Available at: [Link]

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli . PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives . Prime Scholars. Available at: [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot . PubMed. Available at: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . Bentham Science Publishers. Available at: [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors . Semantic Scholar. Available at: [Link]

-

Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway† . Molecular Omics | Oxford Academic. Available at: [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis . PMC - NIH. Available at: [Link]

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES . YMER. Available at: [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules . NIH. Available at: [Link]

-

Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids . Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives . Available at: [Link]

-

Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . Available at: [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships . MDPI. Available at: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . Semantic Scholar. Available at: [Link]

-

What is Benzoic Acid used for? . Patsnap Synapse. Available at: [Link]

-

Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine . ResearchGate. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid . MDPI. Available at: [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives . ResearchGate. Available at: [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies . ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative . ijarsct. Available at: [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies . MDPI. Available at: [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. antiox.org [antiox.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. ymerdigital.com [ymerdigital.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is Benzoic Acid used for? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors | Semantic Scholar [semanticscholar.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Alkoxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Scaffold - A New Paradigm in Drug Design

For decades, the benzoic acid scaffold has been a cornerstone in medicinal chemistry, a reliable starting point for the synthesis of a vast array of therapeutic agents.[1] However, the true potential of this seemingly simple structure is often unlocked through thoughtful and strategic modification. The introduction of alkoxy groups, in particular, has ushered in a new era of benzoic acid derivatives with remarkably diverse and potent biological activities. This guide moves beyond a mere cataloging of these activities, delving into the mechanistic underpinnings and practical experimental workflows that are crucial for harnessing the full therapeutic promise of alkoxybenzoic acids. As drug development professionals, our goal is not just to identify active compounds, but to understand why they are active and how to reliably evaluate their potential. This document is designed to be a practical, in-depth resource to that end.

The Alkoxybenzoic Acid Core: Physicochemical Properties and Synthetic Accessibility

The defining feature of an alkoxybenzoic acid is the presence of an ether linkage (-O-R) on the benzene ring of a benzoic acid molecule. This seemingly minor addition has profound effects on the molecule's physicochemical properties, influencing its lipophilicity, electronic distribution, and steric profile. These changes, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior.

A general and robust method for the synthesis of 3-alkoxybenzoic acids, for example, involves a multi-step process beginning with the esterification of the parent hydroxybenzoic acid. This is followed by etherification with an appropriate alkyl halide and subsequent hydrolysis to yield the final alkoxybenzoic acid derivative. This synthetic accessibility allows for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies, a critical component of any drug discovery program.

Anti-Inflammatory Applications: Quelling the Fire Within

Chronic inflammation is a key pathological feature of numerous diseases. Alkoxybenzoic acid derivatives have emerged as promising candidates for modulating the inflammatory response, acting on key signaling pathways that drive this process.

Mechanism of Action: Targeting the Masters of Inflammation

The anti-inflammatory effects of alkoxybenzoic acids are often mediated through the inhibition of the MAPK/NF-κB signaling pathway .[2] This pathway is a central regulator of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes, including cytokines and chemokines.[3]

Here's a breakdown of the key steps involved:

-

Inhibition of IκBα Phosphorylation: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5]

-

Prevention of NF-κB Nuclear Translocation: Once freed from IκBα, NF-κB translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[5] Certain alkoxybenzoic acid derivatives have been shown to prevent the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the inflammatory cascade.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like p38 and ERK, often acts upstream of NF-κB and is also a target for some alkoxybenzoic acid derivatives.[2][6] By inhibiting the phosphorylation of these MAPKs, these compounds can further suppress the inflammatory response.[2]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol details a robust method for evaluating the anti-inflammatory potential of alkoxybenzoic acid derivatives using a well-established in vitro model.

Objective: To determine the ability of test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Alkoxybenzoic acid derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

ELISA kit for TNF-α quantification

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the alkoxybenzoic acid derivatives. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After a pre-incubation period with the test compounds (typically 1 hour), stimulate the cells with LPS (10-100 ng/mL) for 24 hours.[2][3]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants for cytokine analysis.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Cell Viability (MTT Assay): To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[7]

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production).

-

Assess cell viability from the MTT assay data to rule out cytotoxic effects.

Anticancer Applications: A Multi-pronged Attack on Malignancy

The dysregulation of cellular processes like proliferation, apoptosis, and gene expression is a hallmark of cancer.[8] Alkoxybenzoic acids have demonstrated significant potential as anticancer agents by targeting key molecular machinery involved in tumorigenesis.

Mechanism of Action: Epigenetic Reprogramming and Cell Cycle Arrest

A primary mechanism by which certain alkoxybenzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs) .[9][10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[10] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9]

By inhibiting HDACs, these compounds lead to:

-

Hyperacetylation of Histones: This results in a more relaxed chromatin structure, making tumor suppressor genes accessible for transcription.

-

Induction of p21: A key cell cycle inhibitor, p21, is often upregulated following HDAC inhibition, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[9]

-

Induction of Apoptosis: HDAC inhibitors can trigger both the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancer cells.[9][11]

Furthermore, some alkoxybenzoic acid derivatives have been shown to modulate the PI3K/Akt signaling pathway , which is frequently overactive in cancer and plays a central role in cell survival and proliferation.[12][13]

Experimental Protocols: A Suite of Assays for Anticancer Evaluation

A comprehensive assessment of the anticancer potential of alkoxybenzoic acids requires a multi-faceted approach, employing a series of in vitro assays.

Objective: To determine the cytotoxic effects of alkoxybenzoic acid derivatives on various cancer cell lines.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

| Alkoxybenzoic Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3d | MCF-7 (Breast) | 43.4 | [11] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [11] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [11] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [11] |

| Eurycomalactone | Colon 26-L5 (Colon) | 0.70 | [17] |

| 7-hydroxy-6-methoxyflavanone | A549 (Lung) | 8.63 | [17] |

Table 1: Examples of IC50 values for various benzoic acid derivatives in different cancer cell lines.

Objective: To directly measure the inhibitory effect of alkoxybenzoic acid derivatives on HDAC enzyme activity.

Procedure (based on a fluorometric assay kit):

-

Sample Preparation: Prepare nuclear extracts or cell lysates from cancer cells treated with the test compounds.

-

Reaction Setup: In a 96-well plate, combine the sample, a fluorometric HDAC substrate, and an assay buffer.[9][18]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the HDAC enzymes in the sample to deacetylate the substrate.[9][12]

-

Developer Addition: Add a developer solution that specifically cleaves the deacetylated substrate, releasing a fluorescent product.[18]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[9][18]

Data Analysis:

-

Quantify the HDAC activity based on the fluorescence intensity.

-

Determine the IC50 value for HDAC inhibition for each test compound.

Neuroprotective Applications: Shielding the Brain from Damage

Neurodegenerative diseases and ischemic stroke are characterized by progressive neuronal loss and dysfunction. Oxidative stress is a major contributor to this neuronal damage.[19][20] Alkoxybenzoic acids, with their antioxidant properties, present a promising therapeutic avenue for neuroprotection.

Mechanism of Action: Combating Oxidative Stress

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[21] Reactive oxygen species (ROS) can damage cellular components, leading to neuronal cell death.[22] Alkoxybenzoic acid derivatives can exert neuroprotective effects by:

-

Scavenging Free Radicals: The phenolic hydroxyl group and the electronic properties of the benzene ring allow these molecules to donate electrons and neutralize harmful free radicals.

-

Modulating Antioxidant Enzymes: Some derivatives may upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Experimental Protocol: In Vivo Model of Cerebral Ischemia

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used and clinically relevant model for evaluating the efficacy of neuroprotective agents.[23][24]

Objective: To assess the neuroprotective effects of alkoxybenzoic acid derivatives in a rat model of focal cerebral ischemia.

Procedure:

-

Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and maintain their body temperature.[25][26]

-

Surgical Procedure (Intraluminal Suture Method):

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[25][27]

-

Ligate the CCA and the pterygopalatine artery.

-

Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[21][25][27]

-

-

Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia. Then, withdraw the suture to allow for reperfusion.

-

Compound Administration: Administer the alkoxybenzoic acid derivative (e.g., intravenously or intraperitoneally) at a specific time point before, during, or after the ischemic insult.

-

Neurological Assessment: At various time points after reperfusion, assess the neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[25] Quantify the infarct volume using image analysis software.

Data Analysis:

-

Compare the neurological scores and infarct volumes between the treated and vehicle control groups.

-

A significant reduction in neurological deficits and infarct volume indicates a neuroprotective effect.

Antimicrobial Applications: Disrupting Bacterial Communities

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Alkoxybenzoic acids have shown promise in this area, particularly in their ability to combat bacterial biofilms.[26]

Mechanism of Action: Targeting Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system.[8] The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS) .[8][27] By interfering with QS signaling, certain alkoxybenzoic acid derivatives can disrupt biofilm formation and maturation.[26][27] This anti-biofilm activity can render the bacteria more susceptible to conventional antibiotics.

Experimental Protocol: Quantifying Biofilm Inhibition

The crystal violet assay is a simple and effective method for quantifying biofilm formation and its inhibition by test compounds.[13][18]

Objective: To determine the ability of alkoxybenzoic acid derivatives to inhibit biofilm formation by a pathogenic bacterium (e.g., Staphylococcus aureus).

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in a suitable broth medium.

-

Inoculation and Treatment: In a 96-well plate, add a diluted bacterial culture along with various concentrations of the alkoxybenzoic acid derivatives. Include a no-treatment control.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

-

Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a gentle stream of water or buffer.

-

Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 10-15 minutes. The crystal violet will stain the adherent biofilm.

-

Washing: Wash away the excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the crystal violet that has stained the biofilm.[13]

-

Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 595 nm.[13]

Data Analysis:

-

The absorbance is directly proportional to the amount of biofilm formed.

-

Calculate the percentage of biofilm inhibition for each concentration of the test compound.

-

Determine the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that shows a significant reduction in biofilm formation.

| Alkoxybenzoic Acid Derivative | Bacterial Strain | MIC (ppm) | Reference |